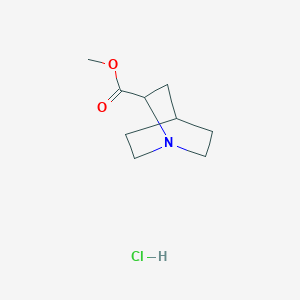

![molecular formula C21H20ClFN4O2 B2511336 N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1185058-36-9](/img/structure/B2511336.png)

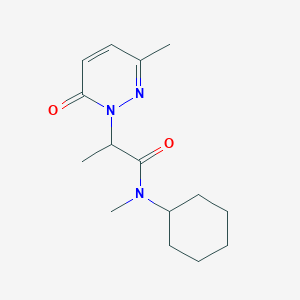

N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

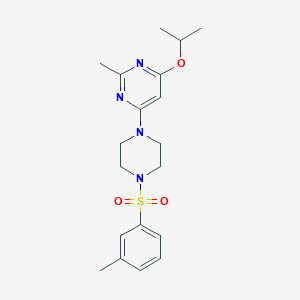

The compound "N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as antiplasmodial and antibacterial activities.

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step reaction sequences. For instance, a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were prepared through a Beckmann rearrangement followed by trifluoroacetylation . This suggests that the synthesis of the compound might also involve a complex reaction sequence, potentially including halogenation, amidation, and the formation of a spirocyclic structure.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. In the case of antiplasmodial properties, the presence of fluorophenyl groups was found to be significant . The molecular docking studies indicated that these compounds could inhibit the parasite lactate dehydrogenase by blocking the entrance of NAD+. This implies that the molecular structure of "N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide" could also be analyzed for potential target interactions using similar computational methods.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions. For example, perfluoro-[N-(4-pyridyl)acetamide] was used as an electrophilic fluorinating agent, indicating that acetamide compounds can act as reagents in halogenation reactions . This suggests that the compound may also be reactive towards nucleophilic species or could be used to introduce fluorine atoms into other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of halogen atoms, like chlorine and fluorine, can significantly affect these properties. For instance, the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against K. pneumoniae and its low cytotoxic potential indicate that halogenated acetamides can be potent with manageable toxicity . This information can be used to infer the potential properties of "N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide".

Aplicaciones Científicas De Investigación

Antiplasmodial Properties

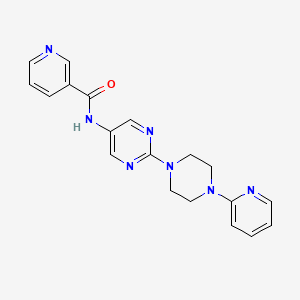

A study synthesized novel compounds, including derivatives similar to N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide, evaluating their in vitro antiplasmodial properties. These compounds demonstrated potential biological activity against Plasmodium falciparum strains, indicating their relevance in antimalarial research. The study elucidated their mode of action through molecular docking against the plasmodial lactate dehydrogenase enzyme, highlighting the significance of such compounds in developing new antimalarial agents (Mphahlele, Mmonwa, & Choong, 2017).

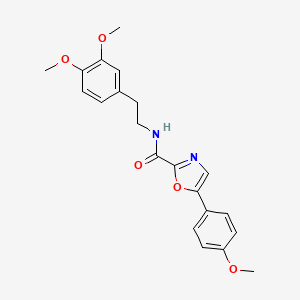

Antimicrobial Activities

Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives showcased significant anti-inflammatory activity. Among these compounds, specific derivatives demonstrated considerable anti-inflammatory effects, suggesting their potential as templates for developing new anti-inflammatory drugs. The structural confirmation of these compounds was achieved through NMR, IR, and Mass spectra analysis (Sunder & Maleraju, 2013).

Antiviral Research

A novel series of derivatives based on the N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide framework were synthesized and evaluated for their antiviral activity. These new spirothiazolidinone compounds were tested against influenza A/H3N2 virus and human coronavirus 229E, with some showing strong activity against these viruses. This research highlights the potential of spirothiazolidinone scaffolds in developing new antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).

Anticancer Properties

Another study focused on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives to investigate their potential anticancer properties. This research underscores the importance of structural modifications in enhancing biological activity and developing new therapeutic agents (Sunder & Maleraju, 2013).

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN4O2/c22-16-12-15(6-7-17(16)23)24-18(28)13-27-10-8-21(9-11-27)25-19(20(29)26-21)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,24,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJOTOKULAWUMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chloro-4-fluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-EN-8-YL}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)

![6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2511258.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)